Ethyl 4-methylpent-2-ynoate

Description

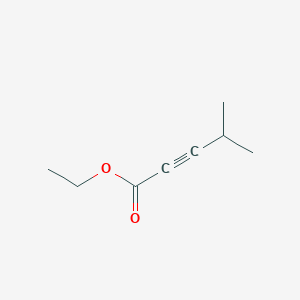

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylpent-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-10-8(9)6-5-7(2)3/h7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXQGOIIOVRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464639 | |

| Record name | Ethyl 4-methylpent-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38491-47-3 | |

| Record name | Ethyl 4-methylpent-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methylpent 2 Ynoate

Established Synthetic Pathways for Alkynoate Moiety Construction

The synthesis of the alkynoate functional group, a key feature of Ethyl 4-methylpent-2-ynoate, relies on several well-established and versatile methodologies in organic chemistry. These approaches provide the foundational chemistry for constructing the carbon-carbon triple bond and introducing the ester functionality.

Acetylenic Coupling Reactions

Acetylenic coupling reactions are fundamental in forming carbon-carbon bonds to create substituted alkynes. The Sonogashira coupling reaction is the most prominent method in this category for preparing a wide array of substituted alkynes. beilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.org The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. beilstein-journals.org Variations of this reaction, including copper-free protocols, have been developed to minimize the formation of diyne byproducts. beilstein-journals.org

Table 1: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne, Aryl/Vinyl Halide |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., triethylamine) |

| Product | Disubstituted alkyne |

Alkyne Carboxylation Strategies

Alkyne carboxylation introduces a carboxyl or ester group directly onto an alkyne. A significant strategy involves the direct carboxylation of terminal alkynes using carbon dioxide (CO₂), which is an atom-economical and environmentally conscious approach. researchgate.netresearchgate.net This transformation can be achieved using various catalytic systems. For instance, silver and copper complexes, particularly with N-heterocyclic carbene (NHC) ligands, have proven effective in catalyzing the carboxylation of terminal alkynes under mild conditions. researchgate.net The reaction can also be mediated by a cesium carbonate (Cs₂CO₃) base without a transition metal catalyst. researchgate.net These methods lead to the formation of propiolic acids, which can be subsequently esterified to yield the desired alkynoates. researchgate.netresearchgate.net An efficient one-pot synthesis of alkyl 2-alkynoates involves the coupling of terminal alkynes, CO₂, and alkyl halides using a copper/phosphine (B1218219) catalyst system under ambient conditions. rsc.org

Chain Elongation and Functionalization Approaches

Chain elongation of alkynes is a common method for building more complex molecular skeletons from simpler precursors. masterorganicchemistry.com A primary approach involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. jove.com This acetylide ion can then participate in a nucleophilic substitution (Sɴ2) reaction with a primary alkyl halide, resulting in the formation of a new carbon-carbon bond and an extended internal alkyne. jove.comleah4sci.com This two-step process is a powerful tool for extending carbon chains in organic synthesis. masterorganicchemistry.comjove.com The reaction's success is typically limited to unhindered primary alkyl halides to avoid competing elimination reactions. jove.com

Specific Synthetic Routes to this compound

While general methods provide the framework, the specific synthesis of this compound often employs a tailored sequence of reactions. A notable and efficient pathway utilizes the Corey-Fuchs reaction. jmchemsci.com

Corey-Fuchs Reaction-Based Synthesis

Table 2: Corey-Fuchs Based Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Isobutyraldehyde (B47883) | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | 1,1-Dibromo-3-methylbut-1-ene |

| 2 | 1,1-Dibromo-3-methylbut-1-ene | n-Butyllithium (nBuLi), Ethyl chloroformate (ClCO₂Et) | this compound |

The first step in this specific synthesis is the creation of the 1,1-dibromo-3-methylbut-1-ene intermediate. jmchemsci.com This is achieved through a reaction analogous to the Wittig reaction, where isobutyraldehyde is treated with carbon tetrabromide and triphenylphosphine. jmchemsci.comorganic-chemistry.org The reaction generates a phosphonium (B103445) ylide in situ, which then reacts with the aldehyde to form the gem-dibromoalkene, 1,1-dibromo-3-methylbut-1-ene. organic-chemistry.org This intermediate is a crucial precursor for the subsequent alkyne formation and esterification step. jmchemsci.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-Dibromo-3-methylbut-1-ene |

| Isobutyraldehyde |

| Carbon tetrabromide |

| Triphenylphosphine |

| n-Butyllithium |

| Ethyl chloroformate |

| Sodium amide |

| Cesium carbonate |

| Copper(I) iodide |

Subsequent Functionalization with Organolithium Reagents and Chloroformates

The synthesis of α,β-acetylenic esters, such as this compound, can be effectively achieved through the functionalization of organolithium compounds with chloroformates. This method involves the deprotonation of a terminal alkyne to form a lithium acetylide, which then acts as a nucleophile. usp.bryoutube.com The highly reactive lithium acetylide attacks the electrophilic carbonyl carbon of a chloroformate, like ethyl chloroformate, resulting in the formation of the desired acetylenic ester. researchgate.netnih.gov This reaction is typically performed at very low temperatures, often -78°C or below, to control the reactivity of the organolithium reagent and prevent side reactions. nih.govsciengine.com The versatility of this approach allows for the synthesis of a wide array of functionalized alkynyl esters by varying both the alkyne and the chloroformate used. researchgate.netthieme-connect.de

Alkylation of Terminal Alkynes with Ethyl Chloroformate

A primary and direct method for the synthesis of this compound is the carbethoxylation of the terminal alkyne, 3-methyl-1-butyne (B31179). usp.br This transformation is a specific example of the broader class of reactions involving the alkylation of terminal alkynes. youtube.com The process is initiated by deprotonating the alkyne to create a potent carbon nucleophile, the acetylide ion. ucalgary.ca This acetylide then reacts with ethyl chloroformate in a nucleophilic substitution reaction to yield the target ester. usp.brnih.gov This method stands out as a versatile and practical approach for creating carbon-carbon bonds, forming the backbone of many synthetic routes. organic-chemistry.org

n-Butyllithium (n-BuLi) is a widely used and highly effective strong base for the deprotonation of terminal alkynes like 3-methyl-1-butyne. usp.brresearchgate.net The reaction involves the treatment of the alkyne with n-BuLi, typically in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78°C) to generate the corresponding lithium acetylide. researchgate.netsciengine.com This lithiated intermediate is a powerful nucleophile. researchgate.net The use of n-BuLi is favored due to its ability to quantitatively deprotonate the alkyne, ensuring the efficient formation of the acetylide for the subsequent reaction with the electrophile, ethyl chloroformate. rsc.orguniurb.it The choice of n-BuLi is critical for achieving high yields in the synthesis of acetylenic esters. usp.brresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the nature of the base. The reaction is typically conducted at low temperatures, such as -78°C, to form the lithium acetylide, after which the mixture is allowed to warm gradually. usp.br

Solvent Choice: The choice of solvent significantly impacts the reaction's efficiency. Anhydrous tetrahydrofuran (THF) is a common solvent for this type of reaction because it effectively solvates the organolithium intermediate. usp.brresearchgate.net Other ethereal solvents can also be used, but their reaction rates with organolithiums vary, with dimethoxyethane (DME) and THF being more reactive than diethyl ether. uniurb.it The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be considered, though their acidity can sometimes be a limiting factor. researchgate.netwhiterose.ac.uk

Reaction Time and Temperature: The initial deprotonation is usually rapid at low temperatures. researchgate.net Following the addition of ethyl chloroformate, the reaction is often stirred for a couple of hours before being allowed to warm to room temperature to ensure completion. usp.br

A typical laboratory procedure involves dissolving 3-methyl-1-butyne in anhydrous THF, cooling the solution to -78°C, and then adding n-butyllithium. After stirring for an hour, a pre-cooled solution of ethyl chloroformate in THF is added. The reaction proceeds for two hours before the temperature is raised. usp.br

Table 1: Effect of Solvent on Alkylation of Terminal Alkynes

| Solvent | Relative Rate of Reaction with n-BuLi | Suitability for Lithiation | Reference |

| Tetrahydrofuran (THF) | High | Excellent | usp.brresearchgate.net |

| Diethyl ether (Et2O) | Low | Good | uniurb.it |

| Dimethoxyethane (DME) | Very High | Excellent | uniurb.it |

| Dimethyl Sulfoxide (DMSO) | (Can be acidic) | Limited to acidic alkynes | researchgate.net |

This table provides a general overview of solvent effects on reactions involving n-butyllithium and alkynes.

Use of n-Butyllithium for Lithiation

Stereoselective and Enantioselective Synthesis of Related Alkynoates and Alkenoates

While the synthesis of this compound itself does not involve creating a chiral center, the alkynoate functional group is a valuable precursor for generating stereocenters in subsequent reactions. The triple bond can be selectively reduced to form either (E)- or (Z)-alkenes, and the adjacent carbonyl group can influence the stereochemical outcome of further transformations.

Control of Geometric Isomerism (e.g., E/Z selectivity in pent-2-enoates)

The reduction of the triple bond in α,β-alkynoic esters like this compound allows for the controlled synthesis of either the (E) or (Z) geometric isomer of the corresponding α,β-unsaturated ester, ethyl 4-methylpent-2-enoate. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions. nih.gov

(Z)-Isomer (cis): The semihydrogenation of the alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead and quinoline) selectively produces the (Z)-alkene. nih.gov

(E)-Isomer (trans): The reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the (E)-alkene. nih.gov Another method for achieving high (E)-selectivity is the reduction of γ-hydroxy-α,β-alkynoic esters with reagents like Red-Al®. sigmaaldrich.com

The ability to selectively generate either the (E) or (Z) isomer is crucial, as the geometry of the double bond can significantly influence the biological activity and physical properties of the final product. The stereoselectivity of these reductions can be very high, often exceeding 98:2 for the desired isomer. nih.gov

Table 2: Reagents for Stereoselective Alkyne Reduction

| Reagent/Catalyst | Predominant Isomer Formed | Typical Selectivity | Reference |

| H₂, Lindlar's Catalyst | Z (cis) | High | nih.gov |

| Na or Li in liquid NH₃ | E (trans) | High | nih.gov |

| Red-Al® | E (trans) | Excellent | sigmaaldrich.com |

| Ruthenium-mediated hydrosilylation | E (trans) | Excellent | nih.gov |

Diastereoselective Approaches (e.g., Chrysanthemate Precursors from Halopent-2-enoates)

The functionalized pentenoate skeleton, derived from precursors like this compound, is a key structural motif in the synthesis of pyrethroids, a major class of insecticides. mdpi.comresearchgate.net The core of many pyrethroids is chrysanthemic acid or a related cyclopropanecarboxylic acid. who.int

A diastereoselective approach to synthesizing chrysanthemate precursors can involve the use of halopent-2-enoates. For instance, ethyl 4-halo-4-methylpent-2-enoate can serve as a starting material for constructing the cyclopropane (B1198618) ring. The synthesis of pyrethroids often involves the esterification of a chrysanthemic acid derivative with an alcohol moiety, such as allethrolone. google.com The precise stereochemistry of the cyclopropane ring is critical for the insecticidal activity of the final pyrethroid. who.int Synthetic methods have been developed to control the formation of these stereocenters, leading to potent and commercially valuable insecticides like deltamethrin (B41696) and cypermethrin. researchgate.net

Chiral Hexynone Synthesis and Stereochemical Integrity

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is crucial, presents a significant challenge in organic chemistry. In the context of producing precursors for complex natural products like photosynthetic tetrapyrrole macrocycles, the ability to install and maintain specific stereocenters is paramount. rsc.orgrsc.org Key building blocks for these intricate structures are often chiral hex-5-yn-2-ones, which serve as valuable precursors. rsc.org

A notable strategy for accessing these chiral building blocks involves asymmetric methodologies established early in the synthetic route. rsc.orgrsc.org One such powerful method is the Schreiber-modified Nicholas reaction, which has been successfully employed to prepare compounds like (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid. rsc.org This intermediate can then be converted into a chiral Weinreb pentynamide. rsc.orgrsc.org The use of a Weinreb amide is advantageous as it allows for controlled C-C bond formation without the common side reaction of over-addition that can occur with more reactive organometallic reagents.

The subsequent reaction of the chiral Weinreb pentynamide with organometallic reagents, such as tributyltin-one-carbon synthons, allows for the elongation of the carbon chain to create a 1-hydroxyhex-5-yn-2-one scaffold. rsc.org This process effectively introduces a new functional group while preserving the two previously established stereocenters. rsc.org A significant challenge throughout this multi-step synthesis is the preservation of stereochemical integrity, especially in these densely functionalized chiral hexynones which can contain multiple functional groups and stereocenters within a compact six-carbon framework. rsc.orgrsc.org The successful synthesis and manipulation of these compounds without epimerization or loss of enantiomeric purity is a testament to the robustness of the chosen synthetic route. vulcanchem.com

Key aspects of this synthetic approach are summarized in the table below.

| Feature | Description | Reference |

| Key Reaction | Schreiber-modified Nicholas reaction | rsc.org |

| Starting Material | (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | rsc.org |

| Key Intermediate | Chiral Weinreb pentynamide | rsc.orgrsc.org |

| Key Transformation | Treatment with tributyltin-one-carbon synthons | rsc.org |

| Primary Challenge | Maintaining stereochemical integrity | rsc.orgrsc.orgvulcanchem.com |

| Outcome | Synthesis of chiral hex-5-yn-2-ones with two requisite stereocenters | rsc.org |

Atom Economy and Green Chemistry Principles in Alkynoate Synthesis

The principles of green chemistry, a framework conceptualized to design chemical products and processes that minimize the use and generation of hazardous substances, are increasingly integral to modern synthetic planning. numberanalytics.comacs.org This philosophy is guided by twelve core principles, with atom economy being a central tenet. numberanalytics.comacs.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgnumberanalytics.com The formula for percent atom economy is the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, multiplied by 100. acs.org In an ideal, 100% atom-economical reaction, all reactant atoms are found in the product, generating no waste. primescholars.com Addition and rearrangement reactions are typically high in atom economy, whereas substitution and elimination reactions are inherently less efficient as they generate byproducts. primescholars.com

For the synthesis of alkynoates like this compound, applying green chemistry principles can lead to more sustainable and efficient processes. This involves a shift from focusing solely on chemical yield to a broader perspective that values waste minimization. acs.org

The following table outlines several green chemistry principles and their potential application in alkynoate synthesis:

| Green Chemistry Principle | Application in Alkynoate Synthesis | Reference |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final ester product. For example, favoring addition reactions over elimination reactions. | numberanalytics.comacs.orgprimescholars.com |

| Catalysis | Utilizing catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can facilitate many reaction cycles, significantly reducing waste compared to stoichiometric reagents that are consumed in the reaction. | numberanalytics.comacs.orgnumberanalytics.com |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups for functional groups during the synthesis. Each protection and deprotection step adds reagents and generates waste. | numberanalytics.comacs.org |

| Safer Solvents & Auxiliaries | Making the use of auxiliary substances like solvents unnecessary where possible, or opting for innocuous solvents when they are required. | numberanalytics.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize the energy requirements and associated environmental and economic impacts. | numberanalytics.com |

By embracing these principles, the synthesis of this compound and related alkynoates can be designed to be not only chemically effective but also environmentally responsible, aligning with the broader goals of sustainable chemistry. edu.krd

Mechanistic Investigations of Reactions Involving Ethyl 4 Methylpent 2 Ynoate

Elucidation of Reaction Pathways for Functionalization

The functionalization of ethyl 4-methylpent-2-ynoate has been explored through various synthetic strategies, with mechanistic studies shedding light on the sequence of bond-forming and bond-breaking events. Key pathways include iron-catalyzed cycloadditions for the synthesis of heterocycles and rhodium-catalyzed annulations.

Iron-Catalyzed Pyrrole (B145914) Synthesis

One notable application of this compound is in the synthesis of tetrasubstituted pyrroles. The reaction with β-nitrostyrene, catalyzed by iron(III) chloride (FeCl₃) in a green solvent like ethanol (B145695), provides a direct route to these important heterocyclic structures. The synthesis of the starting material, this compound, can be achieved via a two-step Corey-Fuchs reaction.

While a detailed mechanistic study for this specific transformation is not extensively documented, a plausible pathway can be proposed based on established principles of FeCl₃ catalysis in pyrrole synthesis. beilstein-journals.orgorganic-chemistry.org The mechanism likely commences with the coordination of the Lewis acidic FeCl₃ to the carbonyl oxygen of the alkynoate and the nitro group of the β-nitrostyrene, activating both substrates. A Michael-type addition of an enolizable species derived from the alkynoate to the nitrostyrene (B7858105) would be a key step. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the final pyrrole ring.

Rhodium-Catalyzed Annulation Reactions

While direct mechanistic studies on this compound are limited, extensive research on the closely related analogue, ethyl 4-hydroxy-4-methylpent-2-ynoate , offers significant mechanistic insights applicable to this class of alkynoates. This analogue participates in an efficient and highly regioselective Rh(III)-catalyzed [4+2] annulation/lactonization cascade with N-alkoxy-substituted indoles to form complex indole-fused polyheterocycles.

The reaction pathway is believed to initiate with the C-H activation of the indole (B1671886) at the C2 position by the active Rh(III) catalyst, which is generated in situ. This step forms a key five-membered rhodacycle intermediate. Subsequently, the coordinated alkyne inserts into the Rh-C bond. This is followed by a [4+2] annulation and a final lactonization step to yield the polycyclic product with excellent regioselectivity. Control experiments have demonstrated that the hydroxyl group on the alkynoate is crucial for this specific cascade reaction.

Detailed Analysis of Transition States and Intermediates

The characterization of transition states and intermediates, which are transient by nature, is critical for a deep mechanistic understanding. For reactions involving this class of alkynoates, a combination of experimental and computational methods has been employed.

In the context of the Rh(III)-catalyzed cascade reaction of ethyl 4-hydroxy-4-methylpent-2-ynoate , a plausible mechanism has been proposed that outlines the key intermediates.

Proposed Intermediates in Rh(III)-Catalyzed Annulation:

Intermediate I: The active Rh(III) catalyst.

Intermediate II: A five-membered rhodacycle formed via C-H activation of the indole substrate. This intermediate is central to the catalytic cycle.

Intermediate IIIa/IIIb: Adducts formed after the [4+2] annulation. Due to the high regioselectivity of the reaction, one adduct (e.g., IIIa) is formed exclusively.

The formation of the rhodacycle intermediate (II) is supported by deuterium-labeling experiments. When the reaction is conducted in the presence of deuterated methanol (B129727) (CD₃OD), deuterium (B1214612) incorporation at the C-H activation site is observed, confirming the reversibility of this step. rsc.org The subsequent steps involving migratory insertion and reductive elimination lead to the final product without the formation of regioisomeric side products.

Kinetic Studies of Alkynoate Transformations

Kinetic studies provide quantitative data on reaction rates and can help identify the rate-determining step of a reaction. For the transformations of alkynoates, kinetic isotope effect (KIE) studies are particularly informative.

A kinetic isotope effect study was conducted for the Rh(III)-catalyzed reaction between an indole substrate and ethyl 4-hydroxy-4-methylpent-2-ynoate . rsc.org The KIE is defined as the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD) (KIE = kH/kD). wikipedia.org

The intermolecular KIE was measured by comparing the reaction rates of the undeuterated indole with its deuterated counterpart. The observed KIE value provides insight into the rate-limiting step of the reaction.

| Experiment Type | Measured kH/kD Value | Implication |

|---|---|---|

| Intermolecular Competition | 0.73 | The C-H bond cleavage is likely not involved in the rate-limiting step of the reaction. |

| Parallel Reactions | 0.72 | Confirms that C-H activation is a fast and reversible step preceding the rate-determining step. |

Reactivity Profiles and Organic Transformations of Ethyl 4 Methylpent 2 Ynoate

Cycloaddition Reactions (e.g., [4+2] Annulation)

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. Ethyl 4-methylpent-2-ynoate, with its electron-deficient alkyne moiety, serves as a competent dienophile or coupling partner in various cycloaddition cascades.

Rhodium(III)-Catalyzed Oxidative Annulation and Lactonization with Benzoic Acids

Rhodium(III) catalysis has enabled the regioselective [4+2] oxidative annulation and lactonization of benzoic acids with ethyl 4-hydroxy-4-methylpent-2-ynoate, a derivative of this compound. researchgate.net This process occurs through a C-H activation mechanism and offers a one-pot synthesis of tricyclic isocoumarin (B1212949) and bicyclic α-pyrone heterocycles without the need for pre-functionalized starting materials. researchgate.net The reaction showcases the utility of this alkyne in constructing complex heterocyclic scaffolds.

Rhodium-Catalyzed C-H Activation/[4+2] Annulation/Lactonization Cascades with Indoles and Pyrroles

The reactivity of this compound derivatives extends to cascade reactions with heteroaromatic systems like indoles and pyrroles. Specifically, rhodium(III)-catalyzed C-H activation of indoles, followed by a [4+2] annulation/lactonization cascade with 4-hydroxy-2-alkynoates, provides access to novel furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones. This reaction proceeds at room temperature with high efficiency and regioselectivity.

The proposed mechanism involves the initial C-H activation of the indole (B1671886) to form a rhodium intermediate, which then undergoes a [4+2] annulation with the hydroxyalkynoate. Subsequent lactonization leads to the final polyheterocyclic product. This methodology is compatible with a wide range of substituted indoles, including those with electron-donating and electron-withdrawing groups, as well as halogens.

Similarly, rhodium catalysis facilitates the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to produce polysubstituted pyrroles. organic-chemistry.org While not directly involving this compound, this highlights the broader applicability of rhodium-catalyzed annulation strategies in synthesizing five-membered heterocycles. organic-chemistry.org

Regioselectivity and Scope with Various Hydroxyalkynoate Derivatives

The regioselectivity of these cycloaddition reactions is a critical aspect. In the rhodium-catalyzed cascade with indoles, the process exhibits excellent regioselectivity, leading to a single major product. The reaction's success with various substituted indoles demonstrates its broad substrate scope and tolerance of different functional groups.

The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, in the rhodium-catalyzed addition of arylboronic acids to ethyl 4-hydroxy-4-methylpent-2-ynoate, the selectivity between different furanone regioisomers is dependent on the rhodium precatalyst and the phosphine (B1218219) ligand used. unimi.it The use of a bulky, electron-rich phosphine ligand was found to be beneficial in related rhodium-catalyzed additions. unimi.it

Table 1: Examples of Rhodium-Catalyzed Annulation Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Benzoic Acid | Ethyl 4-hydroxy-4-methylpent-2-ynoate | Rh(III) | Tricyclic Isocoumarin/Bicyclic α-Pyrone | researchgate.net |

Reactions with Heteronucleophiles

The electrophilic nature of the alkyne and the reactivity of the ester group in this compound allow for a range of reactions with heteronucleophiles.

Nucleophilic Additions to the Alkyne Moiety

The electron-withdrawing ester group polarizes the carbon-carbon triple bond, making it susceptible to nucleophilic attack. While specific studies on this compound are limited, the general reactivity pattern of acetylenic esters suggests that nucleophiles can add to either the α or β carbon of the alkyne. The regioselectivity of this addition is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

In a broader context, acetylide anions, formed by the deprotonation of terminal alkynes, are potent nucleophiles that can add to carbonyl compounds like aldehydes and ketones. libretexts.org While this compound is an internal alkyne, the principle of nucleophilic addition to an alkyne is a fundamental reactive pathway.

Ester Group Transesterification and Amidation

The ethyl ester group of this compound can undergo standard transformations such as transesterification and amidation. Transesterification can be achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. This process is often reversible and driven to completion by using an excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Amidation involves the reaction of the ester with an amine to form the corresponding amide. This reaction is typically less reversible than transesterification. These transformations allow for the modification of the ester functionality, providing access to a wider range of derivatives with potentially different physical, chemical, and biological properties.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Ethyl 4-hydroxy-4-methylpent-2-ynoate | |

| Benzoic Acid | |

| Isocoumarin | |

| α-Pyrone | |

| Indole | |

| Pyrrole (B145914) | |

| Furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-dione | |

| N-sulfonyl-1,2,3-triazole | |

| Vinyl ether | |

| Arylboronic acid | |

| Furanone | |

| Phosphine | |

| Aldehyde | |

| Ketone | |

| Ethanol | |

| Amine |

Transformations Involving the Terminal Alkene Moiety of Related Compounds

While this compound itself does not possess a terminal alkene, understanding the reactivity of this moiety in structurally similar compounds is crucial for synthetic planning and derivatization. The transformations of terminal alkenes, such as those in unsaturated esters, provide a valuable toolbox for organic chemists.

Olefin metathesis is a powerful reaction that enables the rearrangement of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. Cross-metathesis, in particular, involves the reaction between two different alkenes to create new olefinic compounds. This strategy has been successfully employed for the synthesis of various unsaturated esters. researchgate.net

Kinetically controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov A significant finding in this area is the beneficial effect of acetonitrile (B52724) as a solvent additive, which can prevent the need for using a large excess of one of the alkene substrates. nih.govmit.edu This method has proven useful in the synthesis of complex molecules, including the C1–C12 fragment of the natural product (−)-laulimalide. mit.edu

The choice of catalyst is critical for the success of these reactions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed. For instance, the cross-metathesis of β-pinene with diethyl maleate (B1232345) using a second-generation Hoveyda-Grubbs catalyst yielded unsaturated esters with 43% selectivity. researchgate.net Similarly, the reaction of cis-3-methylpent-2-ene with diethyl maleate using the same catalyst produced ethyl but-2-enoate and ethyl-3-methylpent-2-enoate with high selectivity. researchgate.net

Table 1: Examples of Cross-Metathesis Reactions for Unsaturated Ester Synthesis

| Alkene 1 | Alkene 2 | Catalyst | Product(s) | Selectivity | Reference |

| β-Pinene | Diethyl maleate | Second-generation Hoveyda-Grubbs | Unsaturated esters | 43% | researchgate.net |

| cis-3-Methylpent-2-ene | Diethyl maleate | Second-generation Hoveyda-Grubbs | Ethyl but-2-enoate and ethyl-3-methylpent-2-enoate | 63% | researchgate.net |

| 1-Decene | tert-Butyl acrylate | Molybdenum-based catalyst | (Z)-tert-Butyl dodec-2-enoate | 94:6 Z:E | mit.edu |

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a fundamental transformation in organic chemistry, leading to the formation of vicinal dihalides. masterorganicchemistry.comlibretexts.org This reaction, known as halogenation, is highly stereospecific.

When an alkene reacts with Br₂, the reaction proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orgquora.com This intermediate is then attacked by a bromide ion from the side opposite to the bromine bridge, resulting in anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org For example, the bromination of cyclopentene (B43876) yields exclusively trans-1,2-dibromocyclopentane. libretexts.org

In the context of pent-2-enoates, which are α,β-unsaturated esters, the electrophilic addition of bromine would occur at the C=C double bond. The electron-withdrawing nature of the ester group can influence the reactivity of the double bond towards electrophiles. The reaction of pent-2-ene with HBr, a related electrophilic addition, results in the formation of a carbocation intermediate, which is then attacked by the bromide ion. vaia.com In the case of Br₂ addition, the formation of the bridged bromonium ion is the key step that dictates the stereochemical outcome. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) to avoid the participation of the solvent in the reaction. masterorganicchemistry.com If the reaction is performed in the presence of water or an alcohol, the formation of halohydrins or haloethers can occur, respectively, as the solvent molecules can act as nucleophiles and attack the bromonium ion.

Table 2: Halogenation of Alkenes

| Alkene | Reagent | Solvent | Key Intermediate | Stereochemistry of Product | Reference |

| Ethylene | Br₂ | CCl₄ | Cyclic bromonium ion | anti-addition | masterorganicchemistry.comlibretexts.org |

| Cyclopentene | Br₂ | - | Cyclic bromonium ion | trans | libretexts.org |

| (E)-2-Butene | Br₂ | - | Cyclic bromonium ion | Meso-2,3-dibromobutane | libretexts.org |

Cross-Metathesis Reactions for Unsaturated Ester Formation

Derivatization Strategies for the Alkynoate Ester and Alkynyl Moieties

The functional groups present in this compound, namely the alkynoate ester and the internal alkyne, offer numerous possibilities for derivatization to generate a diverse range of new compounds.

The alkynoate ester functionality can be manipulated through various standard ester transformations. For instance, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid. Transesterification with different alcohols can be used to introduce other alkyl or aryl groups to the ester moiety. Reduction of the ester, for example with lithium aluminum hydride, would afford the corresponding propargyl alcohol.

The alkynyl moiety is particularly versatile for a wide array of chemical transformations.

Hydration: The triple bond can undergo hydration to yield a ketone. For example, Au(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylinic esters leads to the formation of β-keto esters. nih.govacs.orgacs.org This reaction proceeds via an oxygen transposition from the carboxylate group to the triple bond. nih.gov

Palladium-Catalyzed Reactions: Alkynoates are excellent substrates in palladium-catalyzed reactions. For instance, they can be used in intermolecular carboesterification of alkenes to synthesize α-methylene-γ-lactones with high regioselectivity. thieme-connect.com Furthermore, palladium-catalyzed alkoxycarbonylation of terminal alkynes using di-tert-butyl dicarbonate (B1257347) provides a facile route to functionalized alkynoate esters. middlebury.edu

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For example, it can be used in [2+2+2] cycloadditions. acs.org

Reductive Coupling and Alkylation: The alkynyl group can be involved in reductive coupling reactions and reductive alkylalkynylation using redox-active esters as alkyl group donors, leading to the formation of stereodefined 1,3-enynes. acs.orgchemrxiv.org

Derivatization of the Alkynyl Ketone: If the alkynoate is converted to an alkynyl ketone, this opens up further derivatization possibilities, such as asymmetric Michael additions, which are useful for constructing chiral building blocks. acs.org

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, providing access to a wide range of functionalized molecules with potential applications in various fields of chemical research.

Catalytic Strategies in Ethyl 4 Methylpent 2 Ynoate Chemistry

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of Ethyl 4-methylpent-2-ynoate chemistry, both iron and rhodium catalysts have proven to be particularly effective in promoting a variety of transformations, from heterocycle synthesis to C-H activation and annulation.

Iron-Catalyzed Reactions

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a cost-effective catalyst. Its application in reactions involving this compound showcases its versatility in forming new carbon-carbon and carbon-nitrogen bonds.

A notable application of iron catalysis is the synthesis of multisubstituted pyrroles. An efficient procedure has been developed utilizing iron(III) chloride (FeCl₃) as a catalyst for the reaction between this compound and β-nitrostyrene. jmchemsci.com This method provides a direct route to highly functionalized tetrasubstituted pyrroles. jmchemsci.com

The reaction is typically carried out by stirring the alkyne (this compound) and a primary amine in ethanol (B145695) under reflux. Subsequently, a β-nitrostyrene derivative and a catalytic amount of FeCl₃ (30 mol%) are added to the mixture, which is then heated to reflux. jmchemsci.com The process is monitored by thin-layer chromatography (TLC) to determine completion. This strategy has been successfully applied to synthesize compounds like ethyl 1-benzyl-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylate. jmchemsci.com The use of ethanol as a greener solvent enhances the environmental friendliness of this synthetic route. jmchemsci.com

Table 1: FeCl₃-Catalyzed Pyrrole (B145914) Synthesis Conditions

| Parameter | Condition |

|---|---|

| Alkyne | This compound (1.4 mmol) |

| Amine | Primary amine (e.g., benzylamine) (1.4 mmol) |

| Nitroalkene | β-nitrostyrene derivative (1 mmol) |

| Catalyst | FeCl₃ (30 mol %) |

| Solvent | Ethanol (10 ml) |

| Temperature | Reflux |

Iron-catalyzed cross-coupling reactions represent a powerful and economical tool for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net While palladium catalysis is well-established for such transformations, iron has emerged as a viable alternative, free from expensive metals and ligands. organic-chemistry.org These reactions are crucial for synthesizing conjugated systems like enynes and dienoates, which are structurally related to enoylates. organic-chemistry.orgresearchgate.net

A key example involves the cross-coupling of an organometallic nucleophile, such as a Grignard reagent, with an organic electrophile. For instance, the synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a pheromone component, was achieved via the Fe-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide. researchgate.net Similarly, alkynyl Grignard reagents can be coupled with alkenyl bromides in the presence of an FeCl₃ catalyst to produce conjugated enynes in high yields. organic-chemistry.org The mechanism generally involves the reduction of FeCl₃ to a low-valent iron species that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org The simplicity, high selectivity, and cost-effectiveness are significant advantages of this methodology. organic-chemistry.org

FeCl3-Catalyzed Pyrrole Synthesis from β-Nitrostyrene

Rhodium-Catalyzed Processes

Rhodium complexes are highly effective catalysts known for their ability to facilitate a wide array of organic transformations with high selectivity and efficiency. numberanalytics.com In the chemistry of alkyne esters like this compound, rhodium catalysts are particularly important for C-H activation and annulation reactions. mdpi.com

The pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂, is a powerful catalyst for C-H activation, a process that allows for the direct functionalization of otherwise unreactive C-H bonds. nih.gov This catalytic system has been successfully employed in [4+2] annulation reactions to construct complex cyclic scaffolds. mdpi.com

In a representative example, [CpRhCl₂]₂ catalyzes a redox-neutral, regioselective C–H activation/[4+2] annulation/lactonization cascade of indoles with 4-hydroxy-2-alkynoates (a derivative of this compound). This reaction proceeds at room temperature to produce furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones with excellent yield and regioselectivity. The reaction conditions were optimized by screening various metal catalysts, additives, and solvents, with the [CpRhCl₂]₂/NaOAc system in 1,4-dioxane (B91453) proving to be optimal.

Table 2: Optimization of Rh(III)-Catalyzed Annulation Reaction

| Entry | Catalyst (mol%) | Additive (mmol) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | MnBr(CO)₅ (5) | CsOAc (0.25) | 1,4-Dioxane | 25 | 0 |

| 2 | Pd(OAc)₂ (5) | CsOAc (0.25) | 1,4-Dioxane | 25 | 0 |

| 3 | [CpIrCl₂]₂ (2.5) | CsOAc (0.25) | 1,4-Dioxane | 25 | 0 |

| 4 | [RuCl₂(p-cymene)]₂ (2.5) | CsOAc (0.25) | 1,4-Dioxane | 25 | 0 |

| 5 | [CpRhCl₂]₂ (2.5) | CsOAc (0.25) | 1,4-Dioxane | 25 | 91 |

| 6 | [CpRhCl₂]₂ (2.5) | NaOAc (0.25) | 1,4-Dioxane | 25 | 95 |

| 7 | [CpRhCl₂]₂ (2.5) | NaOAc (0.25) | Toluene | 25 | 78 |

| 8 | [Cp*RhCl₂]₂ (2.5) | NaOAc (0.25) | MeCN | 25 | 65 |

Adapted from a study on a related 4-hydroxy-2-alkynoate substrate.

The success of rhodium-catalyzed reactions is heavily dependent on the ligands coordinated to the metal center. numberanalytics.com Ligands, particularly phosphine (B1218219) ligands, play a critical role in tuning the electronic and steric properties of the catalyst, which in turn modulates its reactivity, regioselectivity, and enantioselectivity. numberanalytics.comliv.ac.uknih.gov

In rhodium-catalyzed hydroformylation of acrylates, for example, the choice of ligand significantly impacts reaction rates and selectivities. liv.ac.uk Studies have shown that bidentate phosphine ligands with large bite angles tend to exhibit higher catalytic activities. Furthermore, the electronic properties of the ligand are crucial; electron-deficient ligands can lead to considerably higher catalytic activities compared to their electron-rich counterparts. liv.ac.uk For instance, in the hydroformylation of butyl acrylate, a dppb ligand modified with electron-withdrawing CF₃ groups (CF₃–dppb) afforded a much higher turnover frequency (TOF) than the analogous ligand with electron-donating MeO groups (MeO–dppb). liv.ac.uk

Catalyst optimization also involves adjusting parameters such as the ligand-to-rhodium ratio (L/Rh), catalyst concentration, and reaction temperature to achieve the desired outcome with high efficiency. liv.ac.uknih.gov The development of new ligand scaffolds is an ongoing area of research aimed at achieving superior performance in rhodium-catalyzed transformations. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iron(III) chloride (FeCl₃) |

| β-Nitrostyrene |

| Ethanol |

| Ethyl 1-benzyl-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylate |

| Benzylamine |

| Thin-layer chromatography (TLC) |

| Methyl-(2E,4Z)-deca-2,4-dienoate |

| n-Pentylmagnesium bromide |

| Methyl-(2E,4Z)-5-chloropenta-2,4-dienoate |

| Pentamethylcyclopentadienyl rhodium dichloride dimer ([CpRhCl₂]₂) |

| 4-hydroxy-2-alkynoates |

| Furo[3',4':4,5]pyrimido[1,6-a]indole-1,5(3H,4H)-diones |

| Sodium acetate (B1210297) (NaOAc) |

| 1,4-Dioxane |

| Cesium acetate (CsOAc) |

| Manganese(I) pentacarbonyl bromide (MnBr(CO)₅) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Pentamethylcyclopentadienyl iridium dichloride dimer ([CpIrCl₂]₂) |

| p-Cymene ruthenium dichloride dimer ([RuCl₂(p-cymene)]₂) |

| Toluene |

| Acetonitrile (B52724) (MeCN) |

| 1,4-Bis(diphenylphosphino)butane (dppb) |

[Cp*RhCl2]2 Catalysis in C-H Activation and Annulation

Palladium-Catalyzed Coupling Reactions (e.g., C-2 Arylation Attempts)

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The arylation of alkynes, such as the Sonogashira coupling, is a powerful tool. However, the C-2 position of this compound is an internal, non-terminal carbon, which presents significant challenges for direct C-H activation and subsequent arylation.

Typically, palladium-catalyzed arylations of alkynes involve the coupling of a terminal alkyne with an aryl halide. For an internal alkyne like this compound, a different strategy is required. Research efforts would logically focus on preparing a derivative, such as a C-2 halo- or triflyloxy-alkynoate, which could then participate in cross-coupling reactions. For instance, a hypothetical C-2 bromo derivative could be coupled with an aryl boronic acid under Suzuki coupling conditions.

Attempts at direct C-2 arylation would likely face hurdles such as low reactivity and poor regioselectivity. The development of palladium catalysts with specialized ligand systems is a continuing area of research to overcome these limitations. berkeley.edu Sterically hindered phosphine ligands have proven effective in the arylation of related compounds like malonates and cyanoesters, suggesting a potential avenue for exploration with alkynoate substrates. berkeley.eduorganic-chemistry.org Such reactions are pivotal for creating α-aryl ester motifs, which are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgresearchgate.net

| Catalyst System | Reaction Type | Potential Application to Substrate | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Sonogashira Coupling | Coupling of a C-2 halo-derivative with a terminal alkyne. | researchgate.net |

| Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃) | Heck-type Reaction / Arylation | Coupling of a C-2 halo-derivative with an aryl halide. | berkeley.eduresearchgate.net |

| [(allyl)PdCl]₂, Na₃PO₄ | α-Arylation | Arylation of related activated esters; potential for development. | organic-chemistry.org |

Copper-Catalyzed Reactions (e.g., Organocuprate Formations)

Copper-catalyzed reactions offer a complementary approach to functionalizing alkynoates. Organocopper reagents, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), are well-established as soft nucleophiles for substitution and conjugate addition reactions. masterorganicchemistry.comwikipedia.org In the context of alkynoate chemistry, their most significant application involves reactions with related propargylic systems. nottingham.ac.uk

While this compound itself is not a propargylic electrophile, a derivative bearing a leaving group (e.g., acetate, halide, tosylate) at the C-5 position would be an ideal substrate for S_N2' reactions with organocuprates. nottingham.ac.uk This reaction proceeds via nucleophilic attack at the C-3 position of the alkyne, with concomitant displacement of the leaving group from the C-5 position, resulting in the formation of a substituted allene (B1206475). The first example of such an organocuprate-mediated allene synthesis was reported in 1968. nottingham.ac.uk

The formation of the organocuprate itself is typically achieved by reacting a copper(I) salt, like copper(I) bromide (CuBr), with two equivalents of an organolithium reagent. masterorganicchemistry.com The choice of solvent and ligand can significantly influence the selectivity and conversion rate of the subsequent reaction. nottingham.ac.uk

| Reagent/Catalyst | Precursors | Primary Transformation | Product Type | Reference |

|---|---|---|---|---|

| Lithium Dialkylcuprate (R₂CuLi) | 2 R-Li + CuX (X=Br, I) | S_N2' Substitution | Allenes | masterorganicchemistry.comnottingham.ac.uk |

| Grignard-derived Cuprate | R-MgX + CuI (cat.) | S_N2' Substitution | Allenes | nottingham.ac.uk |

| Organocopper-Zinc Reagents | Organozinc + Cu salt | S_N2' Substitution | Allenes | nottingham.ac.uk |

Ruthenium-Alkylidene Catalysts in Olefin Metathesis

Ruthenium-alkylidene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are powerful tools for olefin metathesis. dntb.gov.uanih.gov When an alkyne like this compound is reacted with an alkene, an ene-yne cross-metathesis (EYCM) reaction can occur, providing a highly atom-economical route to functionalized 1,3-dienes. beilstein-journals.org

The catalytic cycle is generally initiated by the reaction of the ruthenium alkylidene with the more reactive partner, which can be either the alkene or the alkyne. beilstein-journals.org In the case of EYCM with a terminal olefin like ethylene, the reaction with this compound would proceed through a series of metallacyclic intermediates. The initial [2+2] cycloaddition between the ruthenium catalyst and the alkyne forms a ruthenacyclobutene. This intermediate can then react with the alkene partner, ultimately leading to the extrusion of a new 1,3-diene product and regeneration of the ruthenium alkylidene catalyst. beilstein-journals.org

A significant challenge in EYCM is controlling regioselectivity, as multiple reaction pathways can lead to different isomeric products. The choice of catalyst generation and reaction conditions is crucial for directing the reaction toward the desired outcome. beilstein-journals.org Catalyst decomposition is another factor that can affect efficiency, although studies have shown that catalyst regeneration pathways may exist. nih.govuib.no

| Catalyst | Common Name | Key Feature | Reaction | Reference |

|---|---|---|---|---|

| (PCy₃)₂(Cl)₂Ru=CHPh | Grubbs Catalyst, 1st Gen. | High activity for terminal olefins. | Ene-Yne Metathesis | dntb.gov.ua |

| (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh | Grubbs Catalyst, 2nd Gen. | Higher activity and stability due to NHC ligand. | Ene-Yne Metathesis | uib.no |

| (IMesH₂)(Cl)₂Ru=CH-o-O(i-Pr)C₆H₄ | Hoveyda-Grubbs Catalyst, 2nd Gen. | Chelating isopropoxystyrene ligand enhances stability. | Ene-Yne Metathesis | nih.gov |

Organocatalysis in Alkynoate Ester Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. For alkynoate esters, organocatalytic strategies often leverage the principle of vinylogy, where the electronic effects of a functional group are transmitted through a conjugated π-system. acs.org

N-Heterocyclic carbenes (NHCs) are particularly effective catalysts for transformations of α,β-unsaturated systems. When an NHC adds to this compound, it can generate a reactive intermediate analogous to a homoenolate. acs.org This intermediate possesses nucleophilic character at the C-4 position, enabling it to participate in annulation reactions with various electrophiles, such as aldehydes or isatins, to construct complex heterocyclic frameworks. acs.org

Other organocatalytic modes of activation are also plausible. Chiral secondary amines could form vinylogous iminium ions, activating the alkynoate for conjugate addition by nucleophiles. Conversely, chiral Brønsted acids or hydrogen-bond donors could activate the ester carbonyl, enhancing the electrophilicity of the C-3 position for asymmetric additions.

| Organocatalyst Class | Activation Mode | Potential Transformation | Reference |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Homoenolate Generation | [3+2] or [4+2] Cycloadditions | acs.org |

| Chiral Amines (e.g., Prolinol derivatives) | Vinylogous Iminium Ion Formation | Asymmetric Conjugate Addition | cardiff.ac.uk |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis / H-Bonding | Asymmetric Additions, Cyclizations | ehu.es |

Biocatalysis for Enantioselective Alkynoate Modifications

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity, often under mild conditions. For a prochiral substrate like this compound, biocatalysis offers an excellent platform for achieving high enantioselectivity.

Several classes of enzymes could be envisioned for modifying this substrate. Ene-reductases, for example, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds and, in some cases, triple bonds. The reduction of the alkyne in this compound could potentially yield either the corresponding (E)- or (Z)-alkene, or proceed further to the saturated ester, with chirality possibly being introduced if the reduction is stereoselective.

Lipases are another class of enzymes that could be employed for the enantioselective hydrolysis of the ethyl ester group. This kinetic resolution would result in a mixture of the unreacted ester and the chiral carboxylic acid, both in high enantiomeric excess. Furthermore, the burgeoning field of directed evolution allows for the engineering of enzymes for novel reactivity. For instance, cytochrome P450 enzymes have been evolved to perform a wide range of reactions, including olefin cyclopropanation and C-H amination, demonstrating the potential to develop bespoke biocatalysts for specific, targeted modifications of the alkynoate scaffold. caltech.edu

| Enzyme Class | Potential Transformation | Selectivity Goal | Reference |

|---|---|---|---|

| Ene-Reductases | Asymmetric reduction of C≡C bond | Enantioselective formation of alkene or alkane | acs.org |

| Lipases / Esterases | Enantioselective ester hydrolysis | Kinetic resolution to yield chiral acid and ester | acs.org |

| Engineered Heme Proteins (e.g., P450s) | Functionalization (e.g., hydroxylation, amination) | Site- and enantioselective C-H functionalization | caltech.edu |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 4-methylpent-2-ynoate, ¹H, ¹³C, and two-dimensional NMR techniques would collectively provide an unambiguous structural confirmation.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit four distinct signals. The deshielding effects of the ester's carbonyl group and the alkyne's triple bond are key to interpreting the chemical shifts.

Ethyl Group Protons: The ethyl ester group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The methylene protons are directly attached to the electronegative oxygen atom, causing their signal to appear downfield, typically around 4.2 ppm. These protons are split into a quartet by the three adjacent methyl protons. The methyl protons, being further from the oxygen, are more shielded and appear upfield around 1.3 ppm as a triplet, split by the two methylene protons.

Isopropyl Group Protons: The isopropyl group at the other end of the molecule also produces two signals. A septet (or multiplet) is expected for the single methine proton (-CH(CH₃)₂), located around 2.8 ppm. Its downfield shift is influenced by the adjacent sp-hybridized carbon of the alkyne. This proton's signal is split by the six equivalent protons of the two methyl groups. The six methyl protons (-CH(CH₃)₂) are equivalent and appear as a doublet around 1.2 ppm, split by the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.8 | Septet (sept) | 1H | -CH (CH₃)₂ |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. For this compound, eight distinct carbon signals are predicted.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield, typically in the range of 150-155 ppm.

Alkynyl Carbons: The two sp-hybridized carbons of the C≡C triple bond would have characteristic shifts. The carbon adjacent to the carbonyl group (C-2) is expected around 85 ppm, while the carbon adjacent to the isopropyl group (C-3) would be found slightly further downfield, around 90 ppm.

Ethyl Group Carbons: The methylene carbon (-O-CH₂) of the ethyl group is deshielded by the oxygen atom and appears around 62 ppm. The methyl carbon (-O-CH₂-CH₃) is found much further upfield, around 14 ppm.

Isopropyl Group Carbons: The methine carbon (-CH(CH₃)₂) is expected around 28 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) would appear around 22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~154 | C =O (C-1) |

| ~90 | -C ≡C-CH- (C-3) |

| ~85 | -C≡C -C=O (C-2) |

| ~62 | -O-CH₂ -CH₃ |

| ~28 | -CH (CH₃)₂ (C-4) |

| ~22 | -CH(CH₃ )₂ (C-5) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be used to confirm the assignments made in the 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, key COSY correlations would be observed between the methylene (δ ~4.2) and methyl (δ ~1.3) protons of the ethyl group, and between the methine (δ ~2.8) and methyl (δ ~1.2) protons of the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would confirm the assignments in Tables 1 and 2, for instance, by showing a cross-peak between the proton signal at ~4.2 ppm and the carbon signal at ~62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing the molecular structure together. Key HMBC correlations would include:

The methine proton (H-4) showing a correlation to the alkynyl carbons (C-2 and C-3) and the isopropyl methyl carbons (C-5).

The methylene protons of the ethyl group showing correlations to the carbonyl carbon (C-1) and the ethyl methyl carbon.

The isopropyl methyl protons (H-5) showing correlations to the methine carbon (C-4) and the alkynyl carbon (C-3).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₈H₁₂O₂. HRMS can confirm this composition by matching the measured mass to the calculated exact mass to within a few parts per million (ppm).

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₈H₁₃O₂]⁺ | 141.0910 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying this compound in a reaction mixture or for confirming its purity. The compound would elute from the GC column at a specific retention time based on its boiling point and polarity. The mass spectrometer would then generate a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint. While a reference spectrum is not available, likely fragmentation pathways under electron ionization (EI) would include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da), loss of the entire ester side chain (-•COOCH₂CH₃, 73 Da), and cleavage of the isopropyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edumvpsvktcollege.ac.in The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its principal functional groups: the alkyne, the ester, and the alkyl portions of the molecule.

The key diagnostic signals in the IR spectrum include:

C≡C Stretch: The carbon-carbon triple bond of the internal alkyne typically shows a sharp, weak to medium absorption band in the region of 2260-2100 cm⁻¹. mvpsvktcollege.ac.in Its intensity is often reduced due to the symmetry of the internal alkyne, which results in a small change in dipole moment during vibration. utdallas.edu

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band. specac.com For saturated aliphatic esters, this peak is typically observed around 1750-1735 cm⁻¹. libretexts.org Conjugation with the alkyne in this compound would be expected to shift this absorption to a slightly lower wavenumber.

C-O Stretch: Esters exhibit strong C-O stretching vibrations. libretexts.org Two distinct C-O stretches are expected: one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically appearing in the 1300-1000 cm⁻¹ region of the spectrum. specac.com

C-H Stretch: Absorptions from the stretching of C-H bonds in the ethyl and isopropyl groups occur around 3000-2850 cm⁻¹. libretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands from various bending and stretching vibrations that are unique to the molecule as a whole. mvpsvktcollege.ac.inspecac.com

Table 1: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2985-2850 | Strong | C-H Stretch (Alkyl) |

| 2260-2100 | Weak to Medium, Sharp | C≡C Stretch (Internal Alkyne) |

| 1750-1735 | Strong, Sharp | C=O Stretch (Ester) |

| 1300-1000 | Strong | C-O Stretch (Ester) |

| 1470-1370 | Variable | C-H Bend (Alkyl) |

Advanced Chromatographic Methods

Chromatography is essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture. ymc.co.jp For this compound, reversed-phase HPLC is a common method for purity analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase. sielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

HPLC is also instrumental in separating stereoisomers, often employing a chiral stationary phase (CSP). wiley-vch.de Chiral HPLC can distinguish between enantiomers of a compound, which is critical in asymmetric synthesis. For example, derivatives of similar ester compounds have been successfully separated using columns like the Daicel Chiralpak series with mobile phases consisting of hexane (B92381) and isopropanol (B130326) mixtures. wiley-vch.dewiley-vch.de

Table 2: Example HPLC Conditions for Analysis of Ester Compounds

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-H, OD-H; or standard reversed-phase C18 |

| Mobile Phase | Isocratic or gradient mixture of Hexane/Isopropanol (chiral) or Acetonitrile (B52724)/Water (reversed-phase) sielc.comwiley-vch.de |

| Flow Rate | Typically 0.5 - 1.5 mL/min wiley-vch.de |

| Detector | UV detector, often set at a wavelength like 220 nm or 254 nm rsc.orgrsc.org |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm). ijsrtjournal.comhumanjournals.com This innovation results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. ijfans.orgwjpsonline.com The UPLC system is designed to operate at much higher pressures (up to 15,000 psi or 100 MPa) to efficiently pump the mobile phase through the densely packed column. ijsrtjournal.comijfans.org For a compound like this compound, transitioning a method from HPLC to UPLC could reduce the analysis time from minutes to seconds while improving peak separation and detection limits. humanjournals.com This is particularly advantageous in high-throughput screening and quality control environments. ijsrtjournal.com

Column chromatography is a fundamental preparative technique used for the purification and isolation of this compound on a laboratory scale. orgsyn.orgorgsyn.org The process involves a stationary phase, typically silica (B1680970) gel (60-120 or 230-400 mesh), packed into a column. jmchemsci.comrsc.org A solvent system, or eluent, is used as the mobile phase to move the components of the crude mixture down the column at different rates based on their polarity. jmchemsci.com

For the purification of this compound, a relatively nonpolar ester, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. jmchemsci.com The ratio is optimized to achieve good separation; for instance, a starting mixture might be 5-10% ethyl acetate in hexane. wiley-vch.de The progress of the separation is monitored using Thin-Layer Chromatography (TLC). rsc.org This method has been explicitly used to isolate this compound after its synthesis. jmchemsci.com

Ultra-Performance Liquid Chromatography (UPLC)

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. openstax.org While obtaining a single crystal of a simple, oily molecule like this compound can be challenging, the technique is invaluable for its solid derivatives. nii.ac.jp

In many synthetic applications, the alkyne ester is converted into a more complex, solid product whose structure can be unambiguously confirmed. For example, the structure of products resulting from reactions involving the related compound, ethyl 4-hydroxy-4-methylpent-2-ynoate, has been confirmed by single-crystal X-ray diffraction. chemrxiv.org This analysis provides unequivocal proof of the relative and absolute stereochemistry of newly formed stereocenters, which is crucial for validating stereoselective reactions. nih.govchinesechemsoc.org The crystallographic data confirms the spatial arrangement of atoms, solidifying the structural assignment that may have been inferred from other spectroscopic methods like NMR. researchgate.net

Theoretical and Computational Studies of this compound: A Field in Need of Exploration

Initial investigations into the theoretical and computational chemistry of this compound reveal a significant gap in the existing scientific literature. While computational studies are a cornerstone of modern chemical research, providing deep insights into molecular properties and behavior, it appears that this compound has not yet been a specific subject of such detailed theoretical analysis.

Searches for dedicated research on this compound did not yield any specific studies focusing on its quantum chemical calculations, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling. This indicates that the electronic structure, conformational landscapes, reaction mechanisms, and predicted spectroscopic properties of this compound are yet to be computationally explored and documented in peer-reviewed literature.

The absence of this data means that a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be provided at this time:

Theoretical and Computational Studies of Ethyl 4 Methylpent 2 Ynoate

Structure-Reactivity Relationship Modeling and Quantitative Structure-Activity Relationships (QSAR)

While computational studies exist for structurally related molecules, such as various esters and alkynes, directly extrapolating this information to Ethyl 4-methylpent-2-ynoate would be speculative and would not meet the standards of scientific accuracy. The unique combination of the ethyl ester, the methyl group at the 4-position, and the alkyne at the 2-position creates a specific electronic and steric environment that necessitates its own dedicated theoretical investigation.

This highlights a potential area for future research. A comprehensive computational study on this compound would be valuable to the chemical community, providing fundamental data that could inform its synthesis, reactivity, and potential applications. Such research would likely employ density functional theory (DFT) for electronic structure and property predictions, as well as molecular dynamics simulations to understand its behavior in different environments.

Until such studies are undertaken and published, a detailed, scientifically robust article on the theoretical and computational aspects of this compound remains an endeavor for future researchers.

Future Research Directions and Emerging Applications

Integration of Ethyl 4-methylpent-2-ynoate into Total Synthesis of Complex Natural Products

The unique structural features of this compound make it a valuable building block in the total synthesis of complex natural products. Its internal alkyne and ester functionalities provide multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.

Future research will likely focus on leveraging the reactivity of the triple bond in cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions, to construct intricate polycyclic systems found in many natural products. For instance, its use in the synthesis of tetrasubstituted pyrroles has been demonstrated, where it reacts with β-nitrostyrene in the presence of an iron(III) chloride catalyst. jmchemsci.com This methodology could be extended to the synthesis of other complex heterocyclic natural products.

Furthermore, the ester group can be readily transformed into other functional groups, such as alcohols, aldehydes, or carboxylic acids, providing further versatility in the later stages of a synthetic sequence. Research into the stereoselective reduction of the alkyne to either a cis- or trans-alkene will also be crucial for controlling the geometry of the final natural product. The development of new catalytic systems that can achieve high levels of stereocontrol in these transformations will be a significant area of investigation.

Development of Photocatalytic and Electrocatalytic Transformations

The application of photocatalysis and electrocatalysis to organic synthesis has gained significant traction due to the mild reaction conditions and unique reactivity patterns they offer. rsc.orgcardiff.ac.uk For this compound, these techniques open up new avenues for its transformation.

Photocatalytic Transformations:

Visible-light photocatalysis, in particular, presents an opportunity to activate the alkyne bond of this compound towards radical addition reactions. wisc.edu By employing a suitable photocatalyst, it may be possible to generate radical intermediates that can react with the alkyne to form highly functionalized products. Future research could explore the addition of a wide range of radical precursors, including alkyl, aryl, and trifluoromethyl radicals, to the alkyne core. The development of enantioselective photocatalytic methods will also be a key focus, allowing for the synthesis of chiral molecules.

Electrocatalytic Transformations:

Electrocatalysis offers a powerful tool for both the oxidation and reduction of organic molecules. In the context of this compound, electrochemical methods could be employed for the selective reduction of the alkyne to an alkene or alkane. Conversely, electrochemical oxidation could potentially lead to the formation of α,β-diketones or other oxygenated products. A significant area of future research will be the design of efficient and selective electrocatalysts that can control the outcome of these transformations. rsc.org

Exploration of Bio-Inspired Synthetic Methodologies

Nature often provides inspiration for the development of new and efficient synthetic methods. Bio-inspired catalysis, which utilizes principles from enzymatic reactions, could be applied to the transformations of this compound. For example, research into enzyme-mimicking catalysts for the stereoselective hydration or oxidation of the alkyne could lead to more environmentally friendly and efficient synthetic routes.

The synthesis of unnatural amino acid peptide building blocks is an area where bio-inspired approaches are relevant. iiserpune.ac.in While not directly involving this compound, the principles of using chiral auxiliaries and enzymatic resolutions from this field could be adapted for the asymmetric synthesis of derivatives of this compound.

Applications in Materials Science and Polymer Chemistry

The presence of a reactive alkyne functionality makes this compound an interesting monomer for the synthesis of novel polymers. The alkyne group can participate in various polymerization reactions, such as alkyne metathesis or click chemistry, to generate polymers with unique properties.

Future research in this area will likely focus on the synthesis of polymers with tailored thermal, mechanical, and optical properties. For example, incorporating the rigid alkyne unit into a polymer backbone could lead to materials with high thermal stability and interesting liquid crystalline behavior. The ester functionality could also be modified post-polymerization to introduce other functional groups, further expanding the range of accessible materials. The use of related compounds like ethyl 2-methyl-4-pentenoate in stereospecific living anionic polymerization to create polymers with specific end-groups demonstrates the potential for functionalized monomers in polymer chemistry. nii.ac.jp